molecular formula C11H10ClNO3 B11871525 Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate

Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate

Cat. No.: B11871525
M. Wt: 239.65 g/mol
InChI Key: DFTJDVVIUCXLNS-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate is a substituted indole derivative featuring a chlorine atom at position 5, a hydroxyl group at position 7, and an ethyl ester at position 2 of the indole scaffold. This compound is of interest in medicinal chemistry due to the structural versatility of indoles, which are known for their pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The presence of both electron-withdrawing (Cl) and hydrogen-bonding (OH) groups on the aromatic ring may influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10ClNO3/c1-2-16-11(15)8-4-6-3-7(12)5-9(14)10(6)13-8/h3-5,13-14H,2H2,1H3

InChI Key

DFTJDVVIUCXLNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)O)Cl

Origin of Product

United States

Preparation Methods

Role of Steric and Electronic Effects

The electron-withdrawing chlorine at C5 deactivates the indole ring, directing electrophilic substitution to the C7 position. Steric hindrance from the C2 ester group further enhances regioselectivity during hydroxylation.

Solvent and Temperature Optimization

Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity, while temperatures below 0°C minimize side reactions in radical and metalation pathways.

Catalytic Innovations

Recent advances employ transition-metal catalysts (e.g., Pd, Cu) for C–H activation, though these remain unexplored for 7-hydroxyindoles .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

This compound features three reactive sites:

  • Ethyl ester group at the C-2 position

  • Chlorine atom at the C-5 position

  • Hydroxyl group at the C-7 position

The indole core provides aromatic stability, while the substituents govern reactivity. The hydroxyl group (C-7) and ester group are more chemically versatile than the chloro group, which is less reactive under standard conditions.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form 5-chloro-7-hydroxy-1H-indole-2-carboxylic acid .
Reaction details :

  • Conditions : HCl (acidic) or NaOH (basic)

  • Product : Carboxylic acid derivative

  • Application : Conversion to bioactive compounds or intermediates

Functional GroupReaction TypeProductConditionsReference
Ethyl esterHydrolysisCarboxylic acidAcidic/Basic

Amidation

The ester group reacts with amines in the presence of coupling agents (e.g., BOP, DIPEA) to form indole-2-carboxamides .
Mechanism :

  • Activation of the ester by coupling agents

  • Nucleophilic attack by amine to form amide bond
    Example : Reaction with hexanoyl chloride yields alkyl amide derivatives .

O-Acylation/O-Alkylation

The hydroxyl group (C-7) undergoes acetylation or alkylation under standard conditions.

  • Acetylation : Reaction with acylating agents (e.g., acetyl chloride) forms esters.

  • Alkylation : Treatment with alkyl halides produces ether derivatives.
    This reactivity is analogous to phenolic hydroxyl groups .

Radical Cyclization

While not directly observed in the target compound, related indole derivatives undergo 6-endo cyclization via radical intermediates at the C-7 position . For this compound, such reactivity would require prior conversion of the hydroxyl group to a leaving group (e.g., bromide), enabling radical formation and subsequent cyclization.

Stability and Solubility

  • Stability : Sensitive to strong acids/bases due to the hydroxyl group.

  • Solubility : Soluble in organic solvents (e.g., ethanol, dichloromethane); limited aqueous solubility .

Substitution Chemistry

The chloro group (C-5) is less reactive due to the absence of strong activating groups. Substitution would require harsh conditions or catalytic activation, which is uncommon for indole chlorides in standard synthetic protocols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its structural similarities to other known anticancer agents make it a candidate for further investigation in cancer therapy .
  • Antimicrobial Properties : Research indicates that indole derivatives possess antimicrobial activity. This compound may inhibit bacterial growth, making it relevant for developing new antibiotics .

Biological Research

The compound's interaction with biological targets is under investigation:

  • Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in disease pathways, such as those related to cancer progression or microbial resistance .
  • Binding Affinity Studies : Initial studies suggest that this compound interacts with various receptors, influencing cellular processes. Understanding these interactions can lead to insights into its mechanisms of action and therapeutic potential.

Organic Synthesis

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

  • Synthesis of Novel Compounds : It is used in creating derivatives that may possess enhanced biological activities or novel properties, contributing to drug discovery efforts .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the indole ring significantly alter physicochemical and biological properties. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate 5-Cl, 7-OH C₁₁H₁₀ClNO₃ 239.66 Hydroxy group enhances polarity; potential H-bond donor
Ethyl 7-chloro-1H-indole-2-carboxylate 7-Cl C₁₁H₁₀ClNO₂ 223.66 Chlorine at position 7 increases lipophilicity
Ethyl 5,7-dichloro-1H-indole-2-carboxylate 5-Cl, 7-Cl C₁₁H₉Cl₂NO₂ 258.10 Dichloro substitution enhances electron-withdrawing effects
Ethyl 5-nitro-1H-indole-2-carboxylate 5-NO₂ C₁₁H₁₀N₂O₄ 234.21 Nitro group imparts strong electron-withdrawing character; similarity score: 0.93
Indole-5-carboxylic acid 5-COOH C₉H₇NO₂ 161.15 Carboxylic acid group improves water solubility (mp: 208–210°C)

Biological Activity

Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention due to its potential biological activities. This compound features a chloro group at the 5-position and a hydroxy group at the 7-position of the indole ring, along with an ethyl ester functional group derived from the carboxylic acid at the 2-position. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and organic synthesis.

  • Molecular Formula : C₁₁H₈ClNO₃
  • Molecular Weight : Approximately 239.65 g/mol

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent. Indole derivatives have been linked to the inhibition of microtubule assembly, which is critical in cancer cell proliferation. For instance, compounds similar in structure have shown effective inhibition of microtubule assembly at concentrations around 20 μM .
  • Enzyme Interaction : this compound has been studied for its interaction with various enzymes and receptors. Interaction studies indicate potential binding affinities that could lead to therapeutic applications, although comprehensive studies are still needed to clarify these interactions.
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the indole structure can significantly affect biological activity. For example, substituents at different positions on the indole ring can enhance or diminish activity against specific biological targets .

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
Ethyl 5-chloroindole-2-carboxylateC₁₁H₈ClNO₂Moderate anticancer properties
Ethyl 5-hydroxyindole-2-carboxylateC₁₁H₉NO₃Enhanced enzyme inhibition
Ethyl 5-chloro-3-hydroxyindole-2-carboxylateC₁₁H₉ClO₃Different biological activity profile

Notable Research Studies

  • A study highlighted that structural modifications on indole derivatives could lead to significant variations in their pharmacological profiles. For instance, introducing electron-withdrawing groups at specific positions improved binding affinity and potency against cancer cell lines .
  • Another investigation focused on the synthesis and biological evaluation of related compounds, revealing that certain configurations could induce apoptosis in cancer cells, confirming their potential as therapeutic agents .
  • A recent review on marine-derived indoles discussed various analogs and their biological effects, indicating a growing interest in exploring these compounds for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or alkylation of a pre-functionalized indole core. For example, ethyl 5-chloro-1H-indole-2-carboxylate derivatives can be acylated using acyl chlorides in anhydrous 1,2-dichloroethane with AlCl₃ as a catalyst under argon . Subsequent hydroxylation at the 7-position may involve selective protection/deprotection strategies, though specific protocols for the hydroxy group are not detailed in the provided evidence. Reaction progress is monitored via TLC (25–33% ethyl acetate in hexane), and purification employs Combiflash chromatography (0–40% ethyl acetate in hexane) .

Q. How is the purity and structural integrity of the compound validated?

  • Methodological Answer : Characterization relies on a combination of NMR (¹H/¹³C), HPLC, and mass spectrometry. For crystallographic confirmation, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended, as demonstrated in studies of analogous methyl 5-halo-indole carboxylates . Purity thresholds (>95%) should be verified via HPLC with UV detection at 254 nm, as emphasized in pharmaceutical intermediate studies .

Q. What are the key stability considerations for handling and storage?

  • Methodological Answer : The compound’s phenolic -OH group and ester functionality make it sensitive to oxidation and hydrolysis. Storage should occur in anhydrous conditions (e.g., desiccators with silica gel) at –20°C. Safety protocols include using PPE (gloves, goggles) and avoiding skin contact, as outlined in indole derivative SDS .

Advanced Research Questions

Q. How can regioselectivity challenges during Friedel-Crafts functionalization be addressed?

  • Methodological Answer : Regioselectivity in indole functionalization is influenced by electronic and steric factors. For example, AlCl₃-catalyzed acylation favors the 3-position due to the indole’s inherent reactivity . However, abnormal products (e.g., 6-chloro vs. 7-methoxy derivatives) may arise under non-optimized conditions, as observed in Fischer indole syntheses . Computational modeling (DFT) of transition states or directing-group strategies (e.g., boronates) could mitigate this .

Q. What analytical methods resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often stem from impurities or structural analogs. For example, 5-chloro-7-hydroxy derivatives may exhibit varying activities compared to methoxy or alkylated analogs . Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cell viability) and ensure batch-to-batch consistency via LC-MS purity checks (>98%) .

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electrophilic aromatic substitution pathways, predicting activation energies for halogenation or hydroxylation. Software like Gaussian or ORCA, coupled with crystallographic data from SHELXL-refined structures, provides insights into charge distribution and reactive sites .

Q. What strategies optimize yield in multi-step syntheses involving sensitive functional groups?

  • Methodological Answer : Protect the 7-hydroxy group early (e.g., as a silyl ether or benzyl ether) to prevent side reactions during subsequent steps. Reductive alkylation with triethylsilane has been effective for indole derivatives, minimizing decomposition . Monitor intermediates via real-time IR or in situ NMR to abort failed reactions early.

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